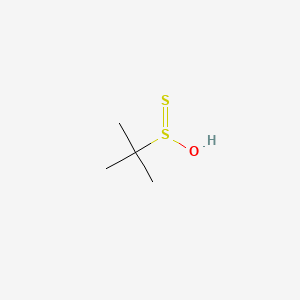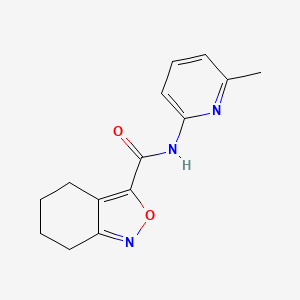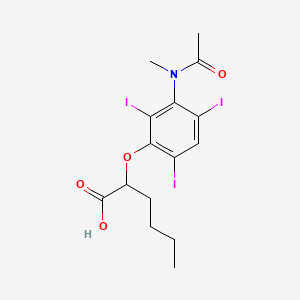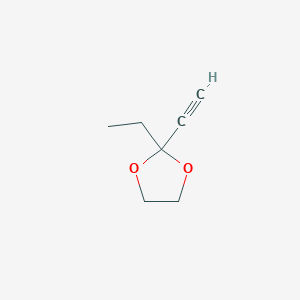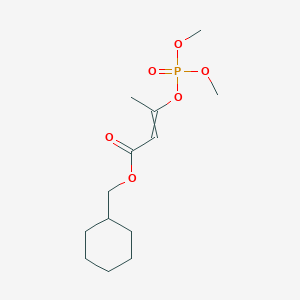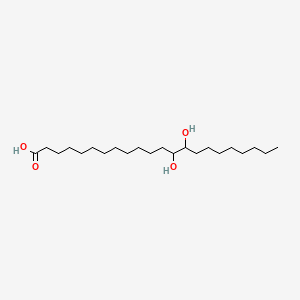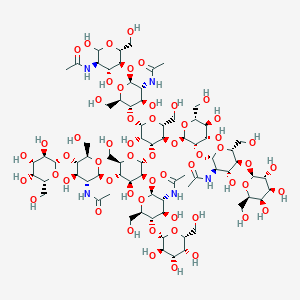
NA3 N-Glycan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NA3 N-Glycan, also known as asialo, tri-antennary complex-type N-glycan, is a naturally derived small molecule glycan. It is a substructure of triantennary glycans found on several mammalian glycoproteins, including bovine serum fetuin. This compound has gained attention for its potential therapeutic applications, particularly in the treatment of retinal diseases such as atrophic age-related macular degeneration (AMD) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: NA3 N-Glycan can be synthesized through chemical or chemoenzymatic methods. The chemical synthesis involves the assembly of the glycan structure using various glycosyl donors and acceptors under controlled conditions. Chemoenzymatic synthesis, on the other hand, utilizes enzymes to catalyze the formation of glycosidic bonds, allowing for the production of complex glycans with high specificity .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the compound from natural sources. For example, it can be purified from the oligosaccharide pool released from bovine serum fetuin by hydrazinolysis, followed by a combination of high-performance liquid chromatography (HPLC) and glycosidase digestion . This method ensures the structural integrity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: NA3 N-Glycan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the glycan structure and studying its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as periodate, reducing agents like sodium borohydride, and substitution reagents such as glycosyltransferases. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include modified glycans with altered functional groups, which can be used for further studies or therapeutic applications. For example, oxidation of this compound can lead to the formation of aldehyde groups, which can be further reacted with amines to form Schiff bases .
Applications De Recherche Scientifique
NA3 N-Glycan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study glycan structures and their interactions with proteins. In biology, it plays a crucial role in understanding cell adhesion, signal transduction, and immune recognition .
In medicine, this compound has shown potential as a therapeutic agent for retinal diseases such as atrophic age-related macular degeneration. It supports proper folding of outer segment membranes, promotes normal ultrastructure, and maintains protein expression patterns of photoreceptors and Müller cells in the absence of retinal pigment epithelium support . In industry, it is used in the development of monoclonal antibodies and other glycoprotein-based drugs .
Mécanisme D'action
The mechanism of action of NA3 N-Glycan involves its interaction with specific molecular targets and pathways. It supports the proper folding of outer segment membranes and maintains the ultrastructure of photoreceptors and Müller cells. This is achieved through its interaction with glycosyltransferases and glycosidases, which are involved in the maturation and processing of N-glycans .
This compound also promotes the maturation of adherens junctions between Müller cells and photoreceptors, preventing photoreceptor outer segment degeneration and reactive gliosis of Müller cells . These actions contribute to its neuroprotective effects in retinal diseases.
Comparaison Avec Des Composés Similaires
NA3 N-Glycan is unique compared to other similar compounds due to its specific structure and therapeutic potential. Similar compounds include other tri-antennary glycans and N-glycans with different branching patterns. For example, NGA3 glycan is a substructure of this compound and shares some similarities in its glycan structure .
this compound stands out due to its specific therapeutic applications in retinal diseases and its ability to support the proper folding and ultrastructure of photoreceptors and Müller cells . This makes it a promising candidate for further research and development in the field of glycan therapeutics.
Propriétés
Formule moléculaire |
C76H127N5O56 |
|---|---|
Poids moléculaire |
2006.8 g/mol |
Nom IUPAC |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4R,5R,6R)-5-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4S,5S,6R)-3,5-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy]-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C76H127N5O56/c1-17(93)77-33-42(102)56(26(10-86)117-66(33)116)128-67-34(78-18(2)94)44(104)60(30(14-90)122-67)133-74-55(115)63(62(32(16-92)126-74)134-75-64(50(110)41(101)25(9-85)121-75)136-69-36(80-20(4)96)45(105)58(28(12-88)124-69)131-72-52(112)48(108)39(99)23(7-83)119-72)135-76-65(137-70-37(81-21(5)97)46(106)59(29(13-89)125-70)132-73-53(113)49(109)40(100)24(8-84)120-73)54(114)61(31(15-91)127-76)129-68-35(79-19(3)95)43(103)57(27(11-87)123-68)130-71-51(111)47(107)38(98)22(6-82)118-71/h22-76,82-92,98-116H,6-16H2,1-5H3,(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41-,42-,43-,44-,45-,46-,47+,48+,49+,50+,51-,52-,53-,54+,55+,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66?,67+,68+,69+,70+,71+,72+,73+,74+,75-,76-/m1/s1 |
Clé InChI |
BBAHUERAFCGEGD-RSKGXTAUSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)NC(=O)C)O[C@@H]5[C@@H]([C@@H](O[C@@H]([C@H]5O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)NC(=O)C)CO)O[C@@H]9[C@H](O[C@H]([C@@H]([C@H]9O)NC(=O)C)O[C@@H]1[C@H](OC([C@@H]([C@H]1O)NC(=O)C)O)CO)CO)O)CO)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


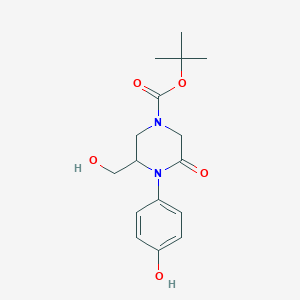

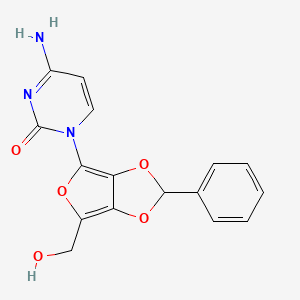
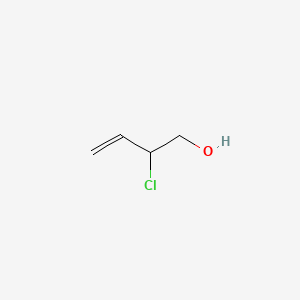

![18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol]](/img/structure/B13796510.png)
![1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride](/img/structure/B13796511.png)
